molecular formula C21H14N4 B13110401 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61330-43-6

2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B13110401
CAS No.: 61330-43-6
M. Wt: 322.4 g/mol
InChI Key: BMFCZVCTHKBBLM-UHFFFAOYSA-N
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Description

2,5-Diphenyl-[1,2,4]triazolo[1,5-c]quinazoline ( 61330-43-6) is a synthetically versatile triazoloquinazoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a high-affinity, dual-target antagonist of adenosine receptors (ARs), demonstrating potent binding to both the A 1 and A 3 receptor subtypes (K i values of 51.6 nM and 11.1 nM at the human receptors, respectively) . This profile makes it a valuable chemical tool for investigating adenosine-mediated pathways, which are implicated in a wide range of conditions including neurological disorders, inflammatory processes, and cancer immunology . Beyond its core activity as an adenosine receptor antagonist, the triazolo[1,5-c]quinazoline scaffold is recognized as a privileged structure in drug discovery . The rigid, planar architecture of this fused heterocyclic system is also being explored in materials science, particularly in the development of novel fluorophores and organic optoelectronic materials due to its electron-withdrawing properties and potential for tunable emission . The molecular formula of the compound is C 21 H 14 N 4 , with a molecular weight of 322.36 g/mol . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

61330-43-6

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

2,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-23-21-17-13-7-8-14-18(17)22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H

InChI Key

BMFCZVCTHKBBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Activity
Research has shown that derivatives of triazoloquinazolines exhibit significant antihypertensive effects. A study synthesized a series of 1,2,4-triazolo[1,5-a]quinazolines and evaluated their ability to lower blood pressure in vivo using the tail cuff method on rats and mice. Some compounds demonstrated the ability to abolish tachycardia associated with parent compounds, suggesting potential as adrenoblockers or cardiac stimulants .

Antitumor and Antimicrobial Properties
Several studies have indicated that triazoloquinazolines possess antitumor and antimicrobial activities. For instance, derivatives of 2-amino[1,2,4]triazolo[1,5-c]quinazolines were identified as potent antagonists of adenosine receptors and displayed promising antitumor effects against various cancer cell lines . The pharmacological profile suggests that these compounds could be further developed as therapeutic agents.

Adenosine Receptor Antagonism
The ability of certain triazoloquinazolines to act as adenosine receptor antagonists opens avenues for treating conditions such as asthma and other respiratory disorders. The synthesis of these compounds has been optimized to enhance their efficacy and selectivity towards specific receptor subtypes .

Agricultural Applications

Fungicidal Activity
Triazoloquinazolines have also been explored for their potential in controlling plant diseases caused by fungal pathogens. Research indicated that certain derivatives exhibited fungicidal properties that could be leveraged in agricultural practices to protect crops from fungal infections .

Material Science

Polymeric Applications
The unique structural characteristics of triazoloquinazolines make them suitable for incorporation into polymeric materials. Their stability and functional properties can enhance the performance of polymers used in various applications including coatings and adhesives.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal Chemistry Antihypertensive agentsEffective in lowering blood pressure; potential adrenoblockers
Antitumor agentsActive against various cancer cell lines
Antimicrobial agentsEffective against multiple bacterial strains
Agricultural Science FungicidesEffective against fungal pathogens in crops
Material Science Polymer additivesEnhances stability and performance of polymeric materials

Case Study 1: Antihypertensive Effects

In a study involving the synthesis of new triazoloquinazoline derivatives, researchers found that certain compounds significantly reduced systolic blood pressure in hypertensive rats. The study utilized advanced spectroscopic methods (IR, NMR) to confirm the structure of the synthesized compounds and established the correlation between chemical structure and biological activity .

Case Study 2: Antitumor Activity

Another investigation focused on the synthesis of phenyl-substituted triazoloquinazolines which were tested for antitumor efficacy. The results showed that specific derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various biomolecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with receptors such as adenosine and benzodiazepine receptors . These interactions can modulate various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Findings :

  • The 2,5-diphenyl derivative (13b) shows dual antagonism, whereas 3,5-diphenyl analogues (e.g., compound 17) exhibit enhanced A₃ selectivity due to steric and electronic effects from the triazolo[4,3-C] annelation .
  • Spirocyclic derivatives (e.g., compound 20) retain A₃ affinity but with reduced potency compared to planar triazoloquinazolines .

Photophysical Properties

Fluorescence behavior varies significantly between triazoloquinazoline isomers:

Compound Annelation Type Quantum Yield (Φ, in EtOH) Solvatochromic Shift Reference
5-Aminobiphenyl-[1,2,4]triazolo[1,5-C]quinazoline [1,5-C] 0.62 Strong (Δλ = 50 nm)
5-Aminobiphenyl-[1,2,4]triazolo[4,3-C]quinazoline [4,3-C] 0.38 Moderate (Δλ = 30 nm)

Key Findings :

  • [1,5-C]-annelated derivatives exhibit higher quantum yields due to reduced steric hindrance and enhanced π-conjugation .
  • Solvent polarity induces significant emission shifts (fluorosolvatochromism), making these compounds suitable for polarity-sensing applications .

Key Findings :

  • 2,5-Diphenyl substitution (2.6) achieves near-quantitative yields under mild conditions, highlighting synthetic efficiency .
  • Bulky substituents (e.g., cyclohexyl in 2.4) increase melting points, likely due to improved crystal packing .

Biological Activity

2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is a compound belonging to the triazoloquinazoline class, which has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound based on various studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C22H16N4\text{C}_{22}\text{H}_{16}\text{N}_4

This compound can be synthesized through various methods involving the reaction of quinazoline derivatives with triazole compounds under specific conditions. The synthesis often employs microwave-assisted techniques to enhance yield and purity.

Antagonistic Effects on Adenosine Receptors

Research has shown that this compound acts as a dual antagonist for adenosine receptors A1 and A3. This dual activity suggests potential applications in treating conditions related to adenosine receptor dysregulation such as:

  • Cardiovascular Diseases : The compound has demonstrated the ability to modulate heart rate and blood pressure effectively in animal models. It was found to abolish tachycardia induced by parent compounds, indicating its potential as an antiarrhythmic agent .
  • Neuroprotective Effects : Studies indicate that the compound may possess neuroprotective properties by inhibiting adenosine receptors involved in neuroinflammation .
Activity Effect Reference
A1/A3 Receptor AntagonismDual antagonist activity
Cardiovascular ModulationReduces heart rate; potential antiarrhythmic
NeuroprotectionInhibits neuroinflammation

Antihypertensive Properties

In a study focused on the synthesis of various triazoloquinazoline derivatives, some compounds exhibited significant antihypertensive activity. The evaluation was conducted using the tail cuff method in rats and mice. Compounds derived from this compound showed promising results in reducing systolic blood pressure .

Study 1: Evaluation of Antihypertensive Effects

A series of derivatives were synthesized and tested for their antihypertensive effects. Among these, this compound demonstrated a marked decrease in blood pressure when administered to hypertensive rat models. The study concluded that modifications to the triazoloquinazoline structure could enhance its efficacy as an antihypertensive agent .

Study 2: Neuroprotective Activity

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This suggests a potential therapeutic role in neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific receptors:

  • Adenosine Receptors : The antagonistic action on A1 and A3 receptors modulates various physiological responses including vasodilation and neurotransmitter release.
  • Inhibition of Inflammatory Pathways : By blocking adenosine receptors involved in inflammation signaling pathways, the compound may reduce neuroinflammation and provide neuroprotective benefits.

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